Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl and a molecular weight of 175.62 g/mol It is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Introduction of the Methanamine Group: The methanamine group is attached through reductive amination or nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to other heterocyclic structures.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the cyclopropyl group on the oxadiazole ring.
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound features an isopropyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: The presence of an ethyl group instead of a cyclopropyl group results in variations in reactivity and application.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5(4-1-2-4)6-8-3-10-9-6;/h3-5H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASSJVONHIDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NOC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.